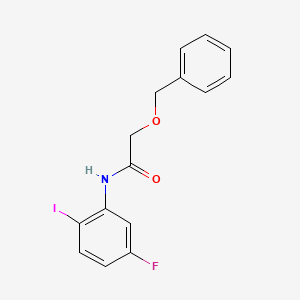

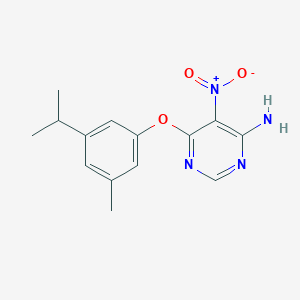

![molecular formula C7H17NO2 B2937937 2-[(2-Hydroxypropyl)amino]-2-methylpropan-1-ol CAS No. 139139-55-2](/img/structure/B2937937.png)

2-[(2-Hydroxypropyl)amino]-2-methylpropan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(2-Hydroxypropyl)amino]-2-methylpropan-1-ol” is a complex organic compound. It contains an amino group (-NH2) and a hydroxy group (-OH), both attached to a propyl chain, which is further connected to a 2-methylpropan-1-ol moiety .

Molecular Structure Analysis

The molecule contains polar functional groups (amino and hydroxy groups), which would likely result in strong intermolecular forces, such as hydrogen bonding. This could influence its physical properties, such as boiling point and solubility .Chemical Reactions Analysis

The amino and hydroxy groups are both nucleophilic and can participate in various reactions. For example, the amino group can undergo acylation or alkylation, while the hydroxy group can be involved in esterification or etherification reactions .Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be a solid at room temperature, with a high melting point due to the presence of polar functional groups and the possibility of hydrogen bonding .Scientific Research Applications

Biofuel Production

Engineered Ketol-Acid Reductoisomerase and Alcohol Dehydrogenase for Biofuel : Research on 2-methylpropan-1-ol (isobutanol), a biofuel candidate, involved modifying the amino acid pathway in recombinant organisms for isobutanol production under anaerobic conditions. This process, which requires engineered enzymes for an NADH-dependent pathway, achieved 100% theoretical yield, highlighting the potential for next-generation biofuel commercialization. The study underscores the significance of overcoming cofactor imbalance to enhance biofuel production efficiency (Bastian et al., 2011).

Polymer Synthesis

N-Heterocyclic Carbene-Organocatalyzed Ring-Opening Polymerization : A study on commercial aminoalcohols, including 2-(methyl amino)ethanol and diethanolamine, explored their use as initiators for the ring-opening polymerization of 2-methyl-N-p-toluenesulfonyl aziridine. This process led to the synthesis of metal-free α-hydroxy-ω-amino and α,α′-bis-hydroxy-ω-amino telechelics based on polyaziridine, demonstrating excellent control over molar masses and narrow dispersities. The research highlights the tolerance of the amino-initiated NHC-OROP to nonprotected hydroxyl groups, contributing to the field of polymer synthesis (Bakkali-Hassani et al., 2018).

Chemical Synthesis Methodologies

Solid-Phase Synthesis of Oligonucleotide Glycoconjugates : Research focused on the synthesis of oligonucleotide glycoconjugates bearing three different glycosyl groups using orthogonally protected bis(hydroxymethyl)-N,N'-bis(3-hydroxypropyl)malondiamide phosphoramidite as a key building block. This study contributes to the understanding of chemical synthesis processes, particularly in the preparation of complex molecules for biomedical applications (Katajisto et al., 2004).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-hydroxypropylamino)-2-methylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-6(10)4-8-7(2,3)5-9/h6,8-10H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIULAVWJXFTBCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(C)(C)CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

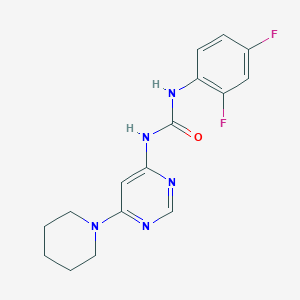

![3-(3-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937860.png)

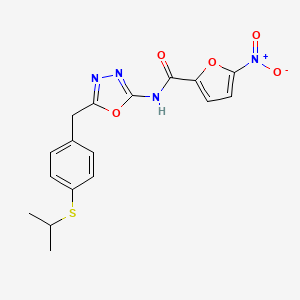

![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2937861.png)

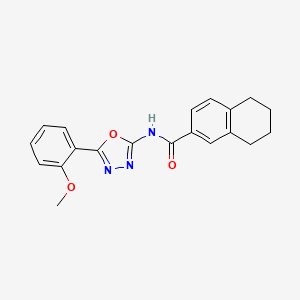

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2937862.png)

![2-[(2-Furylmethyl)amino]ethanol](/img/structure/B2937864.png)

![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2937868.png)

![4-[4-(tert-butyl)benzoyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2937869.png)

![Methyl 4-{2-[2-(anilinocarbothioyl)hydrazino]-2-oxoethoxy}benzenecarboxylate](/img/structure/B2937871.png)